molecular formula C17H14O5 B191880 8-O-methylretusin CAS No. 37816-20-9

8-O-methylretusin

Cat. No. B191880
CAS RN: 37816-20-9
M. Wt: 298.29 g/mol
InChI Key: SELGEUSJRWRBQR-UHFFFAOYSA-N
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Scientific Research Applications

  • Identification in Dalbergia retusa : 8-O-methylretusin was identified as a crystalline isoflavone in the heartwood of Dalbergia retusa, along with other isoflavones (Jurd, Stevens, & Manners, 1972).

  • Antioxidant and Antimelanogenic Properties : Rosmarinic acid methyl ester (Ov-8) isolated from Origanum vulgare showed significant antioxidant and depigmentation activities, suggesting potential applications in food additives and skin pigmentation control (Ding, Chou, & Liang, 2010).

  • Biotransformation in Escherichia coli : Biotransformation of 8-hydroxydaidzein by recombinant Escherichia coli expressing O-methyltransferase led to the production of 8-O-methylretusin, which exhibited inhibitory effects on melanogenesis in cultured B16 melanoma cells (Chiang, Ding, Tsai, Chang, et al., 2015).

  • Presence in Abrus mollis : 8-O-methylretusin was identified as one of the isoflavones in the whole plant of Abrus mollis, suggesting its natural occurrence in various plant species (Wei-shuo, 2004).

  • Additional Presence in Dalbergia retusa : Another study confirmed the presence of 8-O-methylretusin in the heartwood of Dalbergia retusa, further supporting its natural occurrence in this plant species (Gregson, Ollis, Redman, Sutherland, et al., 1978).

Safety And Hazards

Specific safety and hazard information for 8-O-methylretusin was not found in the search results. However, as with any chemical compound, appropriate safety measures should be taken when handling it.


Future Directions

While specific future directions for 8-O-methylretusin were not found in the search results, flavonoids are a topic of ongoing research due to their potential health benefits and therapeutic applications.


Relevant Papers


One relevant paper titled “Calycosin and 8-O-methylretusin isolated from Maackia amurensis as potent and selective reversible inhibitors of human monoamine oxidase-B” was found4. This paper could provide more insights into the biological activities of 8-O-methylretusin.


properties

IUPAC Name

7-hydroxy-8-methoxy-3-(4-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O5/c1-20-11-5-3-10(4-6-11)13-9-22-16-12(15(13)19)7-8-14(18)17(16)21-2/h3-9,18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SELGEUSJRWRBQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90191259
Record name Isoafrormosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90191259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-O-methylretusin

CAS RN

37816-20-9
Record name Isoafrormosin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037816209
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoafrormosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90191259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
131
Citations
JM Oh, HJ Jang, WJ Kim, MG Kang, SC Baek… - International journal of …, 2020 - Elsevier
… Among the compounds isolated, flavonoids calycosin (5) and 8-O-methylretusin (6) were … To simulate dockings of calycosin (5) or 8-O-methylretusin (6) to hMAO-A and hMAO-B, we …
Number of citations: 30 www.sciencedirect.com
J Wang, J Lou, C Luo, L Zhou, M Wang… - International journal of …, 2012 - mdpi.com
… The two isoflavones 8-O-methylretusin (7) and 8-O-methylretusin-7-O-β-d-glucopyranoside (8) showed moderate inhibitory activity on the test bacteria. Three phenolic acids (9, 10 and …
Number of citations: 60 www.mdpi.com
NN Kong, ST Fang, Y Liu, JH Wang… - Natural product …, 2014 - Taylor & Francis
… white powder and identified as 8-O-methylretusin by using the spectroscopic methods (Supplementary Table S2). In previous investigations, 8-O-methylretusin had been reported to be …
Number of citations: 20 www.tandfonline.com
DTM Lien, HTN Tuyet, THN Quyen… - Vietnam Journal of …, 2021 - Wiley Online Library
Placolobium vietnamense NDKhoi & Yakovlev (Fabaceae) is an indigenous plant of Vietnam. Up to now, this plant has not yet been chemically and biologically studied. In this paper, six …
Number of citations: 6 onlinelibrary.wiley.com
S Derese, L Barasa, HM Akala, AO Yusuf, E Kamau… - Phytochemistry …, 2014 - Elsevier
… Chromatographic separation of the extract led to the isolation of a new isoflavone, 4′-prenyloxyderrone (1), together with known isoflavones (8-O-methylretusin, durmillone, …
Number of citations: 28 www.sciencedirect.com
BNK Wakeu, RM Talla, JB Jouda, GLF Melacheu… - Biochemical Systematics …, 2022 - Elsevier
The phytochemical investigation of the CH 2 Cl 2 /MeOH (1:1) crude extract from the stems of Angylocalyx oligophyllus (Baker) led to the isolation and characterization of 2α,3α,24-…
Number of citations: 2 www.sciencedirect.com
P Puebla, Y Oshima-Franco, LM Franco, MGD Santos… - Molecules, 2010 - mdpi.com
… Isoflavonoids were identified by comparison with literature data and descriptions as 8-O-methylretusin (7-hydroxy-8,4’-dimethoxyisoflavone) (5) [9,10], 7-hydroxy-5,6,4’-…
Number of citations: 77 www.mdpi.com
M Gregson, WD Ollis, BT Redman, IO Sutherland… - Phytochemistry, 1978 - Elsevier
The heartwood of Dalbergia retusa contains, in addition to 8-O-methylretusin, (R)-4-methoxydalbergione, (R)-obtusaquinol and (+)-obtusafuran [(2R,3R)-2-phenyl-3-methyl-2,3-dihydro-…
Number of citations: 52 www.sciencedirect.com
M Mizuno, N Matsuura, M Iinuma, T Tanaka… - Phytochemistry, 1990 - Elsevier
… 9 , were isolated from stems of Euchresta horsfieldii from Thailand in addition to four known isoflavones (warangalone, osajin, 6,8-di(3-methyl-2-butenyl)genistein and 8-O-methylretusin…
Number of citations: 43 www.sciencedirect.com
MG Garcia, CC Nascimento, AG Ferreira… - Chemistry of Natural …, 2018 - Springer
… Compound 2 was identified on the basis of literature data ( 1 H and 13 C NMR) as 8-O-methylretusin [9], 4 as 7,3′-dihydroxy-8,4′-dimethoxyisoflavone [10], and isoflavone 3 as …
Number of citations: 3 link.springer.com

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